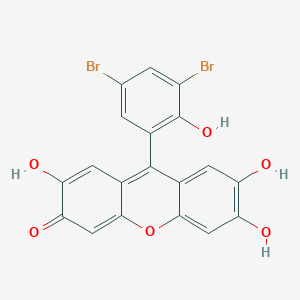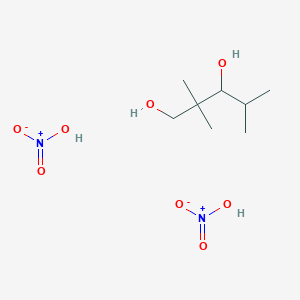
Nitric acid;2,2,4-trimethylpentane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;2,2,4-trimethylpentane-1,3-diol is a chemical compound with the molecular formula C8H18O2. It is also known as 2,2,4-trimethyl-1,3-pentanediol. This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. It is commonly used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentane-1,3-diol can be synthesized through several methods. One common method involves the hydrogenation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane-1,3-diol is produced on a large scale using similar hydrogenation processes. The starting material, diacetone alcohol, is readily available and the hydrogenation process is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2,2,4-Trimethylpentane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: Commonly used in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethylpentane-1,3-diol involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This compound can also act as a solvent, facilitating the dissolution and interaction of other substances .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Similar in structure but contains an ester group.
1,3-Dihydroxy-2,2,4-trimethyl pentane: Another diol with a similar backbone.
Uniqueness
2,2,4-Trimethylpentane-1,3-diol is unique due to its specific arrangement of methyl groups and hydroxyl groups, which confer distinct chemical properties such as higher boiling point and specific reactivity patterns compared to its analogs .
Propriétés
Numéro CAS |
184900-90-1 |
|---|---|
Formule moléculaire |
C8H20N2O8 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
nitric acid;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H18O2.2HNO3/c1-6(2)7(10)8(3,4)5-9;2*2-1(3)4/h6-7,9-10H,5H2,1-4H3;2*(H,2,3,4) |
Clé InChI |
MJNUKTYXCVNFNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)(C)CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



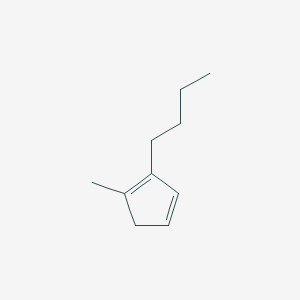
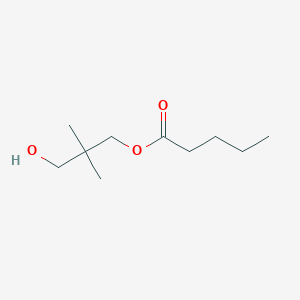
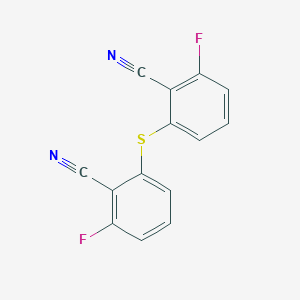

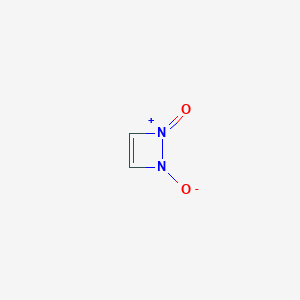

![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
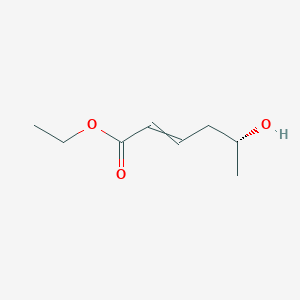
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
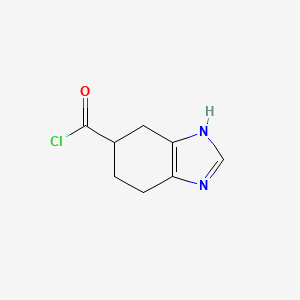
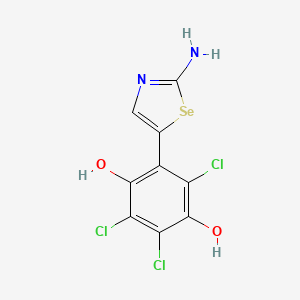
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
